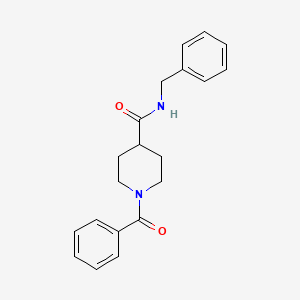
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as HMQ-T or HMQP, and it belongs to a class of compounds known as benzamides. HMQ-T has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
作用機序
The exact mechanism of action of HMQ-T is not fully understood. However, studies have shown that the compound can modulate several cellular signaling pathways, including the NF-κB pathway and the MAPK pathway. HMQ-T has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
HMQ-T has been shown to exhibit several biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, increase the expression of antioxidant enzymes, and reduce oxidative stress in cells and animal models of disease. HMQ-T has also been shown to improve cognitive function and reduce the severity of neurological damage in animal models of disease.
実験室実験の利点と制限
One advantage of using HMQ-T in lab experiments is its ability to modulate several cellular signaling pathways, making it a useful tool for studying the mechanisms of disease. However, one limitation of using HMQ-T is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on HMQ-T. One area of research could focus on optimizing the synthesis of the compound to improve its solubility and bioavailability. Another area of research could focus on exploring the compound's potential therapeutic applications in a range of disease models. Additionally, future research could focus on elucidating the exact mechanisms of action of HMQ-T and identifying potential drug targets for the compound.
合成法
The synthesis of HMQ-T involves several steps, starting with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride and propylamine to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide.
科学的研究の応用
HMQ-T has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory effects. Studies have shown that HMQ-T can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of disease.
Another area of research has focused on HMQ-T's neuroprotective effects. Studies have shown that HMQ-T can protect neurons from oxidative stress and reduce the severity of neurological damage in animal models of disease.
特性
IUPAC Name |
3,5-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-8-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-9-15(2)6-7-21(16)24-22(18)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKDTPXGWTMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

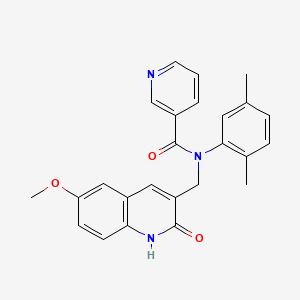
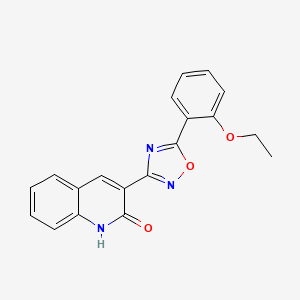
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)
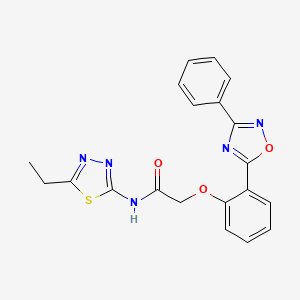

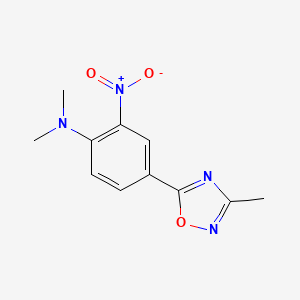
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
